![molecular formula C10H4Br2N2Se B3132100 4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole CAS No. 364333-02-8](/img/structure/B3132100.png)
4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole
Descripción general
Descripción
4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole is an organic compound with the molecular formula C10H4Br2N2Se It is a member of the selenadiazole family, characterized by the presence of selenium and nitrogen atoms in a heterocyclic ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole typically involves the bromination of naphtho[2,3-C][1,2,5]selenadiazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4 and 9 positions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 9 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The selenadiazole ring can undergo oxidation or reduction, leading to the formation of different oxidation states of selenium.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions, with solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce extended conjugated systems or polymers.
Aplicaciones Científicas De Investigación
4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with cellular pathways.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole involves its interaction with molecular targets through its bromine and selenadiazole moieties. The bromine atoms can participate in halogen bonding, while the selenadiazole ring can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Dibromobenzo[c][1,2,5]selenadiazole
- 4,9-Dibromo-1,2,5-thiadiazole
- 4,9-Dibromo-1,2,5-oxadiazole
Uniqueness
4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole is unique due to the presence of selenium in its structure, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. The selenadiazole ring enhances its ability to participate in various chemical reactions and interactions, making it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
4,9-dibromobenzo[f][2,1,3]benzoselenadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2N2Se/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13-15-14-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQMUORMCPEMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=N[Se]N=C3C(=C2C=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2N2Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578284 | |
| Record name | 4,9-Dibromonaphtho[2,3-c][1,2,5]selenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364333-02-8 | |
| Record name | 4,9-Dibromonaphtho[2,3-c][1,2,5]selenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3132030.png)
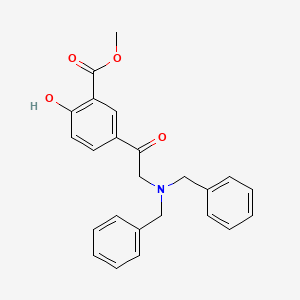
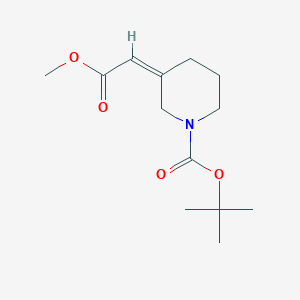

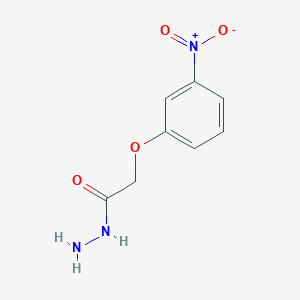
![Diethyl [(2,4-dinitrophenyl)amino]malonate](/img/structure/B3132059.png)
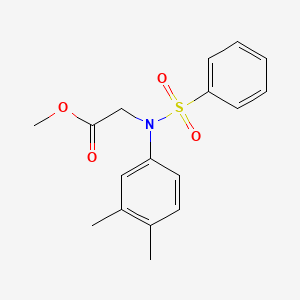
![N-[(4-cyanophenyl)methyl]methanesulfonamide](/img/structure/B3132068.png)
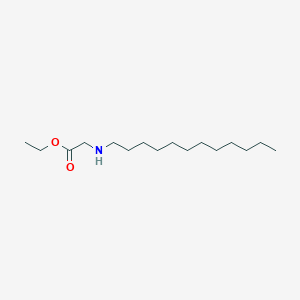
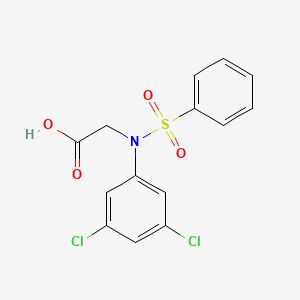
![7-(Difluoromethyl)-4,9-dimethoxy-furo[3,2-g]chromen-5-one](/img/structure/B3132093.png)
![(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B3132101.png)
